molecular formula C15H14ClN3O5S B3692106 2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B3692106
M. Wt: 383.8 g/mol
InChI Key: GRYRBAFJEWBWTH-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a benzamide derivative characterized by a chloro group at position 2 and a nitro group at position 5 on the benzene ring. The amide nitrogen is linked to a 2-(4-sulfamoylphenyl)ethyl chain, which introduces a sulfonamide moiety.

Properties

IUPAC Name

2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O5S/c16-14-6-3-11(19(21)22)9-13(14)15(20)18-8-7-10-1-4-12(5-2-10)25(17,23)24/h1-6,9H,7-8H2,(H,18,20)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYRBAFJEWBWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group at the 5-position. This is followed by the reaction with 2-(4-sulfamoylphenyl)ethylamine to form the final product. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 2-amino-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfamoylphenyl group may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the benzamide core or the sulfamoyl-containing side chain. These variations influence physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Substituents (Benzamide Core) Side Chain Modifications Molecular Weight Notable Applications/Properties Reference(s)
2-Chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide -Cl (C2), -NO₂ (C5) -NH-[CH₂CH₂-(4-SO₂NH₂Ph)] Not explicitly stated Potential enzyme inhibition (inferred)
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0) -Cl (C5), -OCH₃ (C2) -NH-[CH₂CH₂-(4-SO₂NH₂Ph)] 368.84 Antimicrobial/anti-inflammatory research
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide (CAS 1262010-41-2) -Cl (C5), -OH (C2) -NH-(4-SO₂CH₃Ph) 325.77 Enzyme modulation (e.g., kinase inhibitors)
4-(Acetylamino)-5-chloro-2-methoxy-N-(4-sulfamoylbenzyl)benzamide (CAS 878976-53-5) -Cl (C5), -OCH₃ (C2), -NHAc (C4) -NH-(CH₂-(4-SO₂NH₂Ph)) 411.86 Targeted drug delivery (sulfamoyl as a pharmacophore)
N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide -Cl (C2), -NO₂ (C5) -NH-(2-Nitrobenzoyl) 349.68 Crystallography studies

Key Observations:

  • Nitro vs. This may influence binding to targets like nitroreductases .
  • Sulfamoyl Moieties: The 4-sulfamoylphenyl group is a common feature in diuretics (e.g., sulfonamide drugs), suggesting possible applications in modulating ion channels or carbonic anhydrases .
  • Side Chain Flexibility: Ethyl-linked sulfamoyl groups (e.g., -CH₂CH₂-) may improve membrane permeability compared to rigid aromatic linkers .

Biological Activity

2-Chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17ClN2O4S
  • Molecular Weight : 368.84 g/mol
  • CAS Number : 16673-34-0
  • IUPAC Name : this compound

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Antitumor Activity

Recent studies have indicated that derivatives of benzamides, including this compound, exhibit significant antitumor properties. The following table summarizes some findings related to its antitumor effects:

CompoundTargetIC50 (µM)Study Reference
This compoundRET Kinase0.64
Other Benzamide DerivativesEGFR Kinase0.4 - 8.3

The compound demonstrated a notable ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of cellular pathways. The nitro group in the compound may undergo bioreduction, leading to reactive intermediates that interact with cellular components, ultimately affecting tumor growth and survival.

Case Studies

  • Study on RET Kinase Inhibition : A study highlighted the effectiveness of benzamide derivatives in inhibiting RET kinase activity, which is crucial in several cancers. The compound showed promising results with an IC50 value indicating significant potency against RET-driven tumors .
  • EGFR Inhibition Studies : Another research focused on the inhibition of epidermal growth factor receptor (EGFR) kinases by similar compounds. The findings suggested that modifications in the benzamide structure could enhance selectivity and potency against specific cancer types .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity 2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide?

  • Methodological Answer : Optimize stepwise synthesis using:

  • Acylation : React 5-chloro-2-nitrobenzoic acid derivatives with ethyl chloroformate and triethylamine in DCM to activate the carboxyl group (94% yield) .
  • Sulfonamide coupling : Use sodium carbonate in THF/H₂O (2:1) to couple intermediates with 2-(4-sulfamoylphenyl)ethylamine, ensuring pH control to minimize side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., nitro group at C5, sulfamoyl at C4) and assess purity .
  • HPLC-MS : Pair reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution MS to detect trace impurities (<0.1%) .
  • X-ray crystallography : Resolve ambiguous stereoelectronic effects using SHELX programs for small-molecule refinement (e.g., SHELXL for bond-length validation) .

Q. How can researchers mitigate byproduct formation during the nitro-group introduction?

  • Methodological Answer :

  • Controlled nitration : Use fuming HNO₃ in H₂SO₄ at 0–5°C to prevent over-nitration. Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:3) .
  • Quenching : Add ice-cold water post-reaction to precipitate intermediates, reducing hydrolysis byproducts .

Advanced Research Questions

Q. How should researchers address contradictions in reported enzyme inhibition data for this compound?

  • Methodological Answer :

  • Orthogonal assays : Compare IC₅₀ values across fluorescence-based (e.g., FLIPR) and radiometric (e.g., scintillation proximity) assays to rule out assay-specific artifacts .
  • Meta-analysis : Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL, adjusting for variables like buffer pH and ATP concentration .

Q. What computational approaches predict binding modes of this compound with carbonic anhydrase IX?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with the crystal structure of CA IX (PDB: 3IAI) to model nitro and sulfamoyl group interactions with Zn²⁺-active sites .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the benzamide core and Thr199/Gln92 residues .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity against off-target kinases?

  • Methodological Answer :

  • Analog synthesis : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) and test inhibition profiles against kinase panels (e.g., Eurofins KinaseScan) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets with predicted >10-fold selectivity .

Q. What strategies resolve discrepancies in crystallographic vs. solution-phase conformational data?

  • Methodological Answer :

  • Variable-temperature NMR : Compare NOESY spectra at 25°C and 40°C to identify flexible regions (e.g., ethyl linker) that diverge from X-ray structures .
  • DFT calculations : Optimize gas-phase and solvent (PCM model) geometries using Gaussian16 to reconcile experimental vs. theoretical bond angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 2
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2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

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